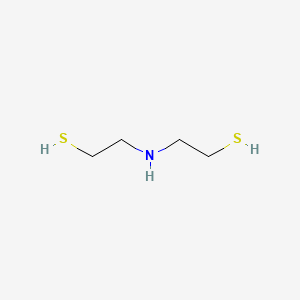

Bis(2-mercaptoethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethylamino)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTJBUCAVSBDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)NCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aminodithiol Ligand Architectures in Modern Chemistry

Aminodithiol ligands, such as bis(2-mercaptoethyl)amine, are crucial in modern chemistry due to their ability to form stable complexes with a variety of metal ions. ignited.intandfonline.com These ligands possess both soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with a wide range of metals, influencing the resulting complex's stability, reactivity, and geometry. tandfonline.commdpi.com The field of coordination chemistry, which studies these metal-ligand complexes, has grown significantly since the pioneering work of Alfred Werner and Sophus Mads Jorgenson. ignited.in The development of sophisticated physicochemical techniques has further enhanced our understanding of the intricate nature of metal-ligand bonds. ignited.in

The versatility of aminodithiol ligands makes them indispensable in numerous applications, including catalysis, materials science, and bioinorganic chemistry. numberanalytics.comnumberanalytics.com In catalysis, these ligands can be tailored to enhance the selectivity and efficiency of metal-catalyzed reactions. numberanalytics.com In materials science, they are used to construct novel materials with specific electronic and optical properties. Furthermore, their relevance in bioinorganic chemistry stems from their ability to model the active sites of metalloenzymes. acs.org

Structural Features and Chelation Capabilities of Bis 2 Mercaptoethyl Amine Derivatives in Research Contexts

Bis(2-mercaptoethyl)amine, with the chemical formula C4H11NS2, is a tridentate ligand, meaning it can bind to a central metal atom through three donor atoms: one nitrogen and two sulfur atoms. nih.govnih.govlibretexts.org This chelation, the process of forming multiple bonds to a single metal ion, results in a highly stable complex. libretexts.orglibretexts.org The arrangement of these donor atoms allows the ligand to form a five-membered chelate ring with the metal, a thermodynamically favorable conformation.

The reactivity of bis(2-mercaptoethyl)amine and its derivatives is centered around the thiol (-SH) and amine (-NH) groups. The thiol groups are particularly versatile, participating in reactions such as the formation of metal-thiolate bonds and disulfide bridges. The amine group can be readily modified, allowing for the synthesis of a wide range of N-substituted derivatives with tailored properties. nih.govacs.org For instance, N-substitution can influence the lipophilicity and steric bulk of the ligand, which in turn affects the properties of the resulting metal complex. acs.org

The coordination geometry of metal complexes with bis(2-mercaptoethyl)amine derivatives can vary. For example, in oxotechnetium(V) complexes, the coordination geometry can be either trigonal bipyramidal or distorted square pyramidal, depending on the nature of the substituents on the nitrogen atom. nih.govacs.org This structural flexibility is a key factor in the diverse applications of these compounds.

Historical Context of Tridentate and Tetradentate Ligand Development in Coordination Chemistry Relevant to Bis 2 Mercaptoethyl Amine

The development of polydentate ligands, which bind to a metal ion through multiple donor atoms, has been a cornerstone of coordination chemistry since Alfred Werner's foundational work in the early 20th century. numberanalytics.comnumberanalytics.com The discovery of chelating ligands like ethylenediaminetetraacetic acid (EDTA) marked a significant milestone, demonstrating the enhanced stability of complexes formed with polydentate ligands compared to those with monodentate ligands. numberanalytics.comlibretexts.org

Tridentate and tetradentate ligands, which bind through three and four donor atoms respectively, have been the subject of extensive research. uchile.clresearchgate.netacs.org The design and synthesis of these ligands have evolved to create molecules with specific donor atom sets (e.g., N2S2, ONS) and geometries to suit particular applications. tandfonline.comtandfonline.comias.ac.in The development of Schiff base ligands, formed by the condensation of an amine and a carbonyl compound, has been a particularly fruitful area, leading to a vast array of multidentate ligands with tunable electronic and steric properties. uchile.cltandfonline.com The systematic study of these ligands has provided valuable insights into structure-property relationships in coordination complexes. uchile.cl

Overview of Principal Research Areas and Applications of Bis 2 Mercaptoethyl Amine

Direct Synthesis Routes and Reaction Conditions

The direct formation of the bis(2-mercaptoethyl)amine backbone, HN(CH₂CH₂SH)₂, can be achieved through several primary pathways, most notably by the direct thiolethylation of ammonia (B1221849) or by reductive amination routes.

Thiolethylation of Amine Precursors

Thiolethylation involves the reaction of an amine with a reagent that introduces a 2-mercaptoethyl group (-CH₂CH₂SH). The most direct precursor for this transformation is ethylene (B1197577) sulfide (B99878) (thiirane), a three-membered heterocyclic compound.

The reaction of ammonia with two equivalents of ethylene sulfide provides a direct route to bis(2-mercaptoethyl)amine. This reaction proceeds via the nucleophilic attack of the amine on the carbon atom of the strained thiirane (B1199164) ring, leading to ring-opening and the formation of a thiol. The initial reaction forms 2-mercaptoethylamine, which can then react with a second molecule of ethylene sulfide to yield the desired disubstituted product.

A similar strategy can be applied to primary amines to generate N-substituted derivatives. For instance, the synthesis of N,N-Bis(2-mercaptoethyl)2-methylthioethylamine involves the reaction of N-(2-mercaptoethyl)2-methylthioethylamine with ethylene sulfide in a sealed tube. umich.edu This highlights the general applicability of ethylene sulfide for introducing mercaptoethyl groups onto both primary and secondary amine nitrogens. umich.eduacs.org The reaction is typically performed in a solvent like toluene, but requires careful handling due to the high reactivity and potential hazards associated with sealed-tube reactions at elevated temperatures. umich.edu The general approach of reacting amines with ethylene sulfide has also been used to functionalize surfaces, creating thiol-terminated polymers for further chemical modifications. core.ac.uk

Table 1: Representative Conditions for Thiolethylation

| Amine Precursor | Thiolethylating Agent | Solvent | Conditions | Product |

| Ammonia | Ethylene Sulfide | Not specified | Not specified | Bis(2-mercaptoethyl)amine |

| N-(2-mercaptoethyl)2-methylthioethylamine | Ethylene Sulfide | Toluene | Sealed tube, Argon atmosphere | N,N-Bis(2-mercaptoethyl)2-methylthioethylamine |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds and an amine source. wikipedia.org This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of this intermediate to the corresponding amine. wikipedia.orgorganic-chemistry.org

For the synthesis of the parent bis(2-mercaptoethyl)amine, a hypothetical reductive amination route would involve a dicarbonyl precursor containing the S-CH₂-C=O motifs reacting with ammonia, followed by reduction. However, a more practical approach involves the reductive amination of aldehydes or ketones with ammonia to produce primary amines, a foundational concept that can be extended to more complex molecules. mdpi.comnih.govd-nb.info The reaction is typically catalyzed by transition metals such as ruthenium, cobalt, or iron, and utilizes hydrogen gas or other reducing agents like sodium borohydride. mdpi.comnih.govd-nb.info The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to ensure high selectivity for the primary amine and to minimize the formation of secondary and tertiary amine byproducts. mdpi.comd-nb.info

While direct synthesis of the parent compound via this method is less commonly documented, reductive amination is a key strategy for producing N-substituted derivatives, where a primary amine is reacted with a suitable aldehyde or ketone. For example, di(2-picolyl)amine, a related chelating agent, is synthesized by reacting 2-aminomethylpyridine with pyridine-2-carbaldehyde to form an imine, which is subsequently reduced. polimi.it

Synthesis of N-Substituted Bis(2-mercaptoethyl)amine Ligands

The utility of bis(2-mercaptoethyl)amine is significantly expanded by the introduction of substituents on the nitrogen atom. These N-substituted derivatives are central to the design of ligands with tailored electronic and steric properties, particularly for creating metal complexes for specific applications. iaea.org

Incorporating Variable N-Substituents for Ligand Design

A variety of N-substituents can be incorporated, leading to a diverse family of tridentate (S₂N) ligands. The synthesis generally involves standard alkylation or acylation reactions of a suitable amine precursor.

For instance, N,N-bis(2-mercaptoethyl)methylamine can be synthesized for use as a coligand in the preparation of technetium-99m labeled peptides. nih.govacs.org The synthesis of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine is another example of creating a more complex ligand structure designed for forming mixed-ligand oxorhenium complexes. researchgate.net The synthetic routes often start from a precursor amine that already contains the desired N-substituent, which is then reacted with a source of the mercaptoethyl arms.

Table 2: Examples of N-Substituted Bis(2-mercaptoethyl)amine Derivatives

| N-Substituent | Compound Name | Precursor Example | Synthetic Application |

| Methyl (-CH₃) | N,N-bis(2-mercaptoethyl)methylamine | Methylamine | Coligand for Tc-99m labeling nih.gov |

| 2-(N',N'-diethylethyl) | N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | N,N-diethylethylenediamine | Ligand for oxorhenium complexes researchgate.net |

| Carboxymethyl (-CH₂COOH) | N-(2-mercaptoacetyl)glycine* | Glycine | Ligand for oxorhenium and oxotechnetium complexes researchgate.net |

*Note: N-(2-mercaptoacetyl)glycine is a related SNO ligand, not a direct S₂N derivative, but illustrates the principle of incorporating functional groups.

Strategies for Protecting Thiol Functionalities During Synthesis

The thiol group (-SH) is nucleophilic and susceptible to oxidation, which can interfere with synthetic transformations at the amine center or other parts of the molecule. Therefore, it is often necessary to protect the thiol groups during synthesis and deprotect them at a later stage. nih.gov The choice of protecting group is critical and depends on its stability under various reaction conditions and the orthogonality of its removal relative to other protecting groups in the molecule. researchgate.netsigmaaldrich.com

In fields like solid-phase peptide synthesis (SPPS), which deals with similar functional groups, a wide array of thiol protecting groups has been developed. researchgate.netsigmaaldrich.com These are directly applicable to the synthesis of bis(2-mercaptoethyl)amine derivatives.

Commonly used thiol protecting groups include:

Trityl (Trt): This group is widely used due to its stability and its lability to trifluoroacetic acid (TFA), which allows for its removal during standard cleavage procedures in Fmoc-based synthesis. sigmaaldrich.com

Acetamidomethyl (Acm): The Acm group is stable to the conditions of both Fmoc and Boc peptide synthesis but can be removed using reagents like mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection and disulfide bond formation. researchgate.net

Disulfide-based groups: Groups like S-tert-butylthio (StBu) or sec-isoamyl mercaptan (SIT) are removed under mild reducing conditions using agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. researchgate.netd-nb.info This allows for chemoselective deprotection and subsequent disulfide bond formation via thiol-disulfide interchange. d-nb.info

Table 3: Common Thiol Protecting Groups and Deprotection Conditions

| Protecting Group | Structure | Deprotection Reagents | Key Features |

| Trityl (Trt) | -C(C₆H₅)₃ | Trifluoroacetic Acid (TFA) | Acid-labile; suitable for standard cleavage protocols. sigmaaldrich.com |

| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | I₂, Hg(OAc)₂ | Stable to both acid and base; allows for orthogonal deprotection. researchgate.net |

| S-tert-butylthio (StBu) | -S-tBu | Reducing agents (e.g., DTT, TCEP) | Removed under mild reducing conditions. d-nb.info |

| Sec-isoamyl mercaptan (SIT) | -S-CH₂CH₂CH(CH₃)₂ | Reducing agents (e.g., DTT) | Versatile; allows for removal in solution or on-resin. d-nb.info |

Derivatization for Specific Research Applications

The bis(2-mercaptoethyl)amine scaffold is a versatile platform for derivatization to create molecules with specific functions. Two prominent research applications are in the development of radiopharmaceuticals and as precursors for protein synthesis.

One major area of application is in coordination chemistry, particularly for the synthesis of technetium (Tc) and rhenium (Re) complexes for potential use in diagnostic imaging and radiotherapy. The S₂N donor set of N-substituted bis(2-mercaptoethyl)amines forms stable, neutral, and lipophilic complexes with the [TcO]³⁺ or [ReO]³⁺ core. nih.govresearchgate.net By modifying the N-substituent, the physicochemical properties of the resulting metal complex, such as lipophilicity and biodistribution, can be finely tuned. iaea.org

Another significant application is in the field of chemical biology, specifically for the synthesis of peptide thioesters, which are key intermediates for native chemical ligation (NCL). nih.govysu.am Peptides can be synthesized with a C-terminal N,N-bis(2-mercaptoethyl)-amide (BMEA). This BMEA group acts as a thioester precursor; through an intramolecular N-to-S acyl transfer, it can rearrange to form a thioester in situ, which can then directly participate in NCL reactions. nih.govysu.am This method provides a convenient route to access peptide thioesters that is compatible with standard Fmoc solid-phase peptide synthesis protocols. nih.govoup.com

Preparation of Amide and Thioester Derivatives

The preparation of amide and thioester derivatives of bis(2-mercaptoethyl)amine is of significant interest, primarily for their role as precursors in native chemical ligation (NCL), a key method for the chemical synthesis of proteins.

Peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA) have been established as effective thioester precursors for NCL. acs.orgnih.gov A key advantage of this system is that the tertiary amide is always positioned for an intramolecular N-to-S acyl transfer to form a thioester, regardless of the rotation around the C-N bond. acs.orgnih.gov These BMEA-peptides can be conveniently prepared using standard Fmoc-solid phase peptide synthesis (SPPS) protocols. acs.orgnih.govysu.am This approach provides a more accessible alternative to traditional Boc-SPPS methods, which often require hazardous reagents like hydrogen fluoride (B91410) (HF) for cleavage. ysu.am

The bis(2-sulfanylethyl)amido (SEA) peptide system is another important class of derivatives. acs.org These amides exist in an aqueous solution in equilibrium with their corresponding S-thioester form through an N,S-acyl shift mechanism. acs.orgresearchgate.net The position of this equilibrium is pH-dependent, with the thioester form being significantly populated only in highly acidic conditions (pH < 2), where the amine nucleophile is protonated. researchgate.net However, the SEA system is designed to facilitate this rearrangement at the typical pH of NCL (around pH 7). researchgate.net The rate of the thiol-thioester exchange reaction required to generate the final peptide thioester is highest at pH 4. acs.org This method has been validated with the synthesis of a 24-mer peptide thioester using 5% aqueous 3-mercaptopropionic acid. acs.org

A general method for the synthesis of N-(2-mercaptoethyl)amides involves the reaction of a 2-alkyl-2-oxazoline with hydrogen sulfide under anhydrous conditions. google.com This reaction produces the corresponding N-(2-mercaptoethyl)amide in high yields. google.com These amides can subsequently be hydrolyzed with aqueous hydrochloric acid to yield 2-mercaptoethylamine hydrochloride. google.com

The table below summarizes selected findings on the preparation of these derivatives.

| Derivative System | Synthetic Method | Key Features | Application |

| Peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA) | Standard Fmoc-SPPS | Convenient access to thioester components; avoids hazardous reagents. acs.orgysu.am | Native Chemical Ligation (NCL). nih.gov |

| Bis(2-sulfanylethyl)amido (SEA) peptides | Fmoc-SPPS followed by N,S-acyl shift | Equilibrium with thioester form is pH-dependent; efficient thiol-thioester exchange at pH 4. acs.orgresearchgate.net | Peptide alkylthioester synthesis for NCL. acs.org |

| N-(2-mercaptoethyl)amides | Reaction of 2-alkyl-2-oxazolines with H₂S | High yield under anhydrous conditions. google.com | Precursors for 2-mercaptoethylamine hydrochloride. google.com |

Functionalization for Polymer Integration

The thiol groups of bis(2-mercaptoethyl)amine and its N-substituted derivatives provide reactive handles for covalent attachment to polymer supports and for the synthesis of functional polymers. This functionalization is key to creating materials with tailored properties for applications such as catalysis and biocatalysis.

One direct method for polymer integration is the attachment of a bis(2-mercaptoethyl)amine derivative to a solid support for use in peptide synthesis. For instance, a solid support for synthesizing SEA peptides has been developed. acs.org The synthesis involves reacting trityl-protected bis(2-sulfanylethyl)amine with chlorotrityl polystyrene resin. acs.org This creates a linker that allows for the straightforward assembly of C-terminal SEA peptides using standard Fmoc/tert-butyl SPPS procedures. acs.org

Another application involves the modification of existing functional polymers. Bis(2-mercapto-ethyl) amine has been used to modify macroporous sulfonic resin catalysts. researchgate.net The amine is adsorbed onto the resin, and the resulting material is used as a catalyst in the synthesis of bisphenol-A. researchgate.net The presence of the thiol groups on the modified catalyst helps to reduce the formation of by-products through steric hindrance, thereby improving the selectivity for the desired product. researchgate.net

Thiol-ene "click" chemistry is another powerful strategy for functionalizing polymers. In a related example, N-(2-mercaptoethyl) derivatives of imidazole (B134444) and piperazine (B1678402) were synthesized and then "clicked" onto a polystyrene-block-polyvinylmethyl siloxane (PS–PVMS) backbone. acs.org This demonstrates a versatile method for modifying polymers with thiol-containing compounds, a strategy applicable to bis(2-mercaptoethyl)amine itself.

The table below details examples of polymer functionalization involving bis(2-mercaptoethyl)amine and related structures.

| Polymer/Support | Functionalization Method | Derivative Used | Application |

| Chlorotrityl polystyrene resin | Reaction with protected amine | Trityl-protected bis(2-sulfanylethyl)amine | Solid-phase synthesis of SEA peptides. acs.org |

| Macroporous sulfonic resin | Adsorption | Bis(2-mercapto-ethyl) amine | Heterogeneous catalysis for bisphenol-A synthesis. researchgate.net |

| Polystyrene-block-polyvinylmethyl siloxane (PS–PVMS) | Thiol-ene click chemistry | N-(2-mercaptoethyl) imidazole/piperazine | Synthesis of functionalized siloxane-based polymers. acs.org |

Fundamental Principles of Metal-Thiolate and Metal-Amine Coordination

The interaction between a metal ion and a ligand, such as bis(2-mercaptoethyl)amine, is governed by fundamental principles of coordination chemistry. These principles dictate the stability, structure, and reactivity of the resulting metal complex. Key aspects include the nature of the donor atoms and the conformational flexibility of the ligand.

Donor Atom Set Analysis (N₂S₂ and NS₂)

The chelating ligand bis(2-mercaptoethyl)amine provides a specific set of donor atoms for coordination to a metal center. The classification of these donor sets, such as N₂S₂ and NS₂, is crucial for understanding the resulting complex's properties.

N₂S₂ Donor Sets: Ligands providing two nitrogen and two sulfur donor atoms are common in coordination chemistry. These ligands can wrap around a metal ion to form stable complexes. The geometry of these complexes is influenced by the nature of the metal and the specific structure of the N₂S₂ ligand. For instance, diaminedithiol (DADT) ligands, which fall under the N₂S₂ category, are known to form stable complexes with the oxotechnetium(V) core. rsc.orgunm.edu The coordination around the technetium(V) center in these complexes is often a distorted square-pyramidal geometry. rsc.org

NS₂ Donor Sets: In the case of bis(2-mercaptoethyl)amine itself, it provides one nitrogen and two sulfur donor atoms, creating an NS₂ donor set. This tridentate ligand coordinates to a metal ion, leaving other coordination sites available for additional ligands. nih.govnih.gov This "3+1" approach, where a tridentate ligand is combined with a monodentate ligand, allows for the synthesis of a wide variety of mixed-ligand complexes with tailored properties. acs.orgiaea.org The flexibility of this system is a significant advantage in designing metal complexes for specific applications. iaea.org Thiolate ligands, being soft Lewis bases, tend to form strong bonds with soft Lewis acid metal ions. wikipedia.org The electronic properties of thiolate ligands, specifically their ability to act as pi-donors, can influence the electronic state and reactivity of the metal center. wikipedia.orgnih.gov

Influence of Ligand Conformation on Coordination Geometry

The three-dimensional arrangement of a ligand, its conformation, plays a critical role in determining the final geometry of the metal complex. libretexts.org A ligand's backbone can impose significant constraints on the metal center, often forcing a particular coordination geometry. libretexts.orgacs.org

Complexation with Transition Metals

The versatile coordination properties of bis(2-mercaptoethyl)amine and its derivatives make them suitable for complexing a wide range of transition metals. The resulting complexes have been investigated for various applications, with a significant focus on the coordination chemistry of technetium for radiopharmaceutical development.

Technetium Coordination Chemistry and Stereoisomerism Investigations

The coordination chemistry of technetium with bis(2-mercaptoethyl)amine-based ligands is particularly important due to the use of technetium-99m (⁹⁹ᵐTc) in diagnostic imaging. nih.gov The ability to form stable and well-defined complexes with the TcO³⁺ core is a key requirement for developing targeted radiopharmaceuticals. nih.gov

A common strategy for creating neutral and lipophilic technetium complexes involves the "3+1" mixed-ligand approach. iaea.org In this method, a tridentate ligand, such as N-substituted bis(2-mercaptoethyl)amine, coordinates to the oxotechnetium(V) core, leaving one coordination site available. nih.govacs.org This site, typically cis to the oxo group, can then be occupied by a monodentate coligand, often a thiol. nih.govacs.org This method has been used to synthesize series of mixed-ligand complexes with the general formula TcOL₁L₂, where L₁H₂ is the N-substituted bis(2-mercaptoethyl)amine and L₂H is a monodentate thiol. acs.orgnih.gov The synthesis is often achieved through a ligand exchange reaction, starting from a precursor like Tc-gluconate. acs.orgnih.gov

The coordination geometry of these mixed-ligand oxotechnetium(V) complexes has been a subject of detailed investigation. X-ray crystallography studies have revealed that the geometry can vary, with both trigonal bipyramidal and distorted square pyramidal structures being observed. acs.orgnih.gov For instance, in a series of TcO[SN(R)S][S] complexes, the syn isomers were found to have a trigonal bipyramidal geometry, while the anti isomer exhibited a distorted square pyramidal structure. acs.orgacs.org

The coordination of N-substituted bis(2-mercaptoethyl)amine ligands to the TcO³⁺ core can lead to the formation of stereoisomers. acs.org Specifically, the orientation of the substituent on the nitrogen atom relative to the technetium-oxo bond gives rise to syn and anti isomers. acs.orgnih.gov The rapid nitrogen inversion that occurs in the free ligand is halted upon complexation, locking the substituent into a specific orientation. acs.org

The formation of these diastereomers has been observed and studied in detail. acs.orgacs.orgnih.gov In many cases, the syn stereoisomer is the major product, formed in high yield. acs.orgnih.gov However, HPLC analysis has demonstrated the presence of the anti isomer in some reaction mixtures, although often in much lower yields. acs.orgnih.gov The successful isolation and characterization of both syn and anti isomers have provided valuable insights into the factors influencing stereoselectivity in these systems. acs.orgacs.org The differing coordination geometries of the syn (trigonal bipyramidal) and anti (distorted square pyramidal) isomers highlight the subtle interplay between ligand structure and the resulting complex geometry. acs.orgnih.gov This stereoisomerism is a critical consideration in the development of technetium-based radiopharmaceuticals, as different isomers can exhibit distinct biological activities. unm.edu

Nickel Coordination Chemistry and Reactivity Studies.Current time information in Bangalore, IN.oup.comresearchgate.netlibretexts.orglibretexts.org

The coordination chemistry of bis(2-mercaptoethyl)amine with nickel is extensively studied, largely due to the relevance of the resulting NiN₂S₂ coordination sphere to the active sites of several nickel-containing enzymes. These studies encompass the synthesis of model compounds for metalloprotein active sites, investigation of ligand field effects and redox behavior, and the formation of complex bimetallic systems.

Models for Metalloprotein Active Sites (e.g., Nickel-Containing Acetyl Coenzyme A Synthase, Superoxide (B77818) Dismutase).researchgate.net

A significant focus of research on nickel complexes with bis(2-mercaptoethyl)amine and its derivatives has been the development of synthetic analogs for the active sites of nickel-containing enzymes. Two prominent examples are Acetyl Coenzyme A Synthase (ACS) and Nickel Superoxide Dismutase (Ni-SOD). researchgate.net

The active site of ACS features a unique dinuclear nickel center bridged to an [Fe₄S₄] cluster, known as the A-cluster. The distal nickel ion (Nid) in the A-cluster and the nickel ion in reduced Ni-SOD both exhibit a square-planar Ni(II)N₂S₂ coordination environment. researchgate.nettandfonline.com However, a key difference lies in the nature of the nitrogen donors: the Nid site in ACS has a bisamidate coordination, while Ni-SOD features a mixed amine/amidate motif. researchgate.nettandfonline.com

Researchers have systematically synthesized and examined square-planar Ni(II)N₂S₂ complexes with different ligand systems to model these enzymatic sites. For instance, a complex with bisthiolate-bisamidate ligation serves as a model for the Nid site of ACS, whereas a complex with bisthiolate-amine/amidate ligation mimics the active site of Ni-SOD. researchgate.nettandfonline.com These models help elucidate how the distinct ligand environments in these enzymes contribute to their different properties and reactivities. researchgate.net For example, studies on Ni-SOD models aim to understand how the active site avoids sulfur-based oxidation while performing nickel-based redox chemistry in the presence of superoxide and its products. researchgate.netacs.org

Ligand Field Effects and Redox Behavior of Nickel Complexes.researchgate.net

The electronic properties and reactivity of nickel complexes with bis(2-mercaptoethyl)amine-type ligands are profoundly influenced by the ligand field. The distinction between bisamidate and mixed amine/amidate coordination environments in NiN₂S₂ complexes provides a clear example of this influence. researchgate.nettandfonline.com

The bisamidate complex, modeling the ACS active site, exhibits a stronger in-plane ligand field compared to the mixed amine/amidate complex that models Ni-SOD. researchgate.nettandfonline.com This stronger ligand field results in several key differences in their properties:

d→d Transitions: The energies of the d→d electronic transitions are increased in the bisamidate complex. researchgate.nettandfonline.com

Redox Potential: The bisamidate complex has a considerably more negative oxidation potential. researchgate.nettandfonline.com

Reactivity: The bisamidate complex is highly reactive, readily forming trinuclear species and reacting rapidly with oxygen, likely through sulfoxidation. In contrast, the mixed amine/amidate complex is more stable, remaining monomeric and resistant to air oxidation for extended periods. researchgate.nettandfonline.com

Oxidation Products: Upon chemical oxidation, the Ni(III) species of the bisamidate complex can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. Conversely, the mixed amine/amidate complex tends to decompose immediately upon oxidation. researchgate.nettandfonline.com

Spectroscopic and computational studies, including S K-edge X-ray absorption spectroscopy and density functional theory (DFT) calculations, have shown that the highest occupied molecular orbital (HOMO) of the bisamidate complex has more nickel character and is significantly destabilized relative to the mixed amine/amidate complex. libretexts.orgtandfonline.com This destabilization increases the nucleophilicity of the HOMO, making the bisamidate complex much more reactive towards electrophiles like molecular oxygen. tandfonline.com A variety of spectroscopic methods, coupled with electrochemistry, have been applied to Ni(II)-based pre-catalysts to evaluate how specific ligand field effects govern key nickel-based redox potentials. mcmaster.caacs.org

Formation of Metallodithiolate Ligands and Bimetallic Systems.nih.govresearchgate.net

A fascinating aspect of the coordination chemistry of bis(2-mercaptoethyl)amine-type nickel complexes is their ability to act as "metallodithiolate ligands." In this role, the square-planar NiN₂S₂ complex, which is coordinatively saturated at the nickel center, uses its sulfur-donor atoms to bind to other metal ions. rsc.orgnih.gov This leads to the formation of structurally complex bimetallic and polymetallic assemblies. nih.gov

The nickel(II) complex of N,N'-bis(mercaptoethyl)-1,5-diazacycloheptane, a derivative of bis(2-mercaptoethyl)amine, has been shown to serve as a metallodithiolate ligand to a variety of metal ions, including Ni(II), Cu(I), Zn(II), Ag(I), and Pb(II). rsc.org The binding affinity of the nickel-coordinated thiolate sulfur (Ni−S−R) is intermediate between that of a free thiolate and a free thioether. rsc.org

These metallodithiolate ligands have been used to construct a range of heterobimetallic complexes. For example, NiN₂S₂ complexes have been utilized as ligands for rhodium in different oxidation states (Rh(I), Rh(II), and Rh(III)), forming diverse structures such as a square planar Rh(I) adduct, a dirhodium paddlewheel complex, and a boat-propeller-shaped [Rh(Ni-N₂S₂)₃]³⁺ cluster. researchgate.net Furthermore, the reaction of a nitrosylated-iron metallodithiolate ligand with Ni(II) salts affords diradical trimetallic complexes in a stair-step arrangement, with the central nickel atom held in a square-planar S₄ coordination environment. researchgate.net This ability to form stable, sulfur-bridged bimetallic and multimetallic systems is relevant to understanding the structures of complex biocatalysts. nih.govpsu.edu

Chromium Coordination Chemistry and Formation Mechanisms.acs.org

The coordination chemistry of chromium with bis(2-mercaptoethyl)amine is less explored compared to nickel. However, studies have revealed the formation of stable chromium(III) complexes, often in mixed-ligand systems.

A key example is the synthesis and structural characterization of [(en)Cr(SCH₂CH₂NH₂)₂]ClO₄ , where 'en' is ethylenediamine. acs.orgacs.org This complex is formed by the reduction of cystamine (B1669676) with chromium(II) in the presence of ethylenediamine. The chromium(III) center is six-coordinate, featuring approximate octahedral geometry. The two bis(2-mercaptoethyl)amine ligands act as bidentate chelators, and the two sulfur atoms are coordinated in a trans configuration with a Cr-S bond length of 2.389 Å and an S-Cr-S bond angle of 174.1°. acs.org

In the realm of organometallic chemistry, a chromium(III) complex, [(η⁵-C₅Me₅)Cr{η³-HN(CH₂CH₂S)₂}] , has been synthesized. tandfonline.com In this molecule, the bis(2-mercaptoethyl)amine ligand coordinates to the (Cp*)Cr moiety in a tridentate fashion through the nitrogen and the two deprotonated sulfur atoms. tandfonline.com

These examples demonstrate that bis(2-mercaptoethyl)amine can form stable complexes with chromium(III) in both classical coordination and organometallic frameworks. The propensity to form mixed-ligand complexes suggests that the coordination environment around the chromium ion can be finely tuned by the synthetic conditions. libretexts.orgacs.org

Manganese, Copper, and Zinc Complexation Studies.researchgate.nettandfonline.comresearchgate.net

The complexation of bis(2-mercaptoethyl)amine and its derivatives with manganese, copper, and zinc has been investigated, revealing a range of coordination behaviors and structural motifs.

Manganese: Manganese(II) shows a tendency to form polynuclear complexes with thiolate-containing ligands. For example, the reaction of a tetradentate NNSS-donor ligand, 2-[bis(2-mercaptoethyl)aminomethyl]pyridine, with manganese(II) chloride results in a unique tetranuclear complex with an adamantane-like Mn₄S₆ core. oup.com In these structures, the manganese atoms can adopt both tetrahedral and trigonal bipyramidal geometries. oup.com In other systems, the reaction of 2-mercaptoethylamine with 1,10-phenanthroline-2,9-dicarboxaldehyde in the presence of Mn(II) leads to a rearrangement of the ligand to form a tautomeric Schiff base which then coordinates to the metal center in a tetradentate N₄ fashion. tandfonline.comresearchgate.net The resulting Mn(II) complex exhibits a high-spin octahedral geometry. researchgate.net

Copper: Copper(II) complexes with ligands derived from bis(2-mercaptoethyl)amine are of interest for modeling copper-containing enzymes and for their potential biological activities. tsijournals.com The reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde and 2-mercaptoethylamine with Cu(II) ions follows a similar path to manganese, forming an octahedral complex with a rearranged Schiff base ligand. tandfonline.comresearchgate.net Studies on various Cu(II) complexes with N₂S₂ donor sets, which are analogous to those formed by bis(2-mercaptoethyl)amine, are extensive. These complexes are often used to study the structural and spectroscopic features of copper-sulfur bonds. grafiati.com For example, the nickel(II) complex of N,N'-bis(mercaptoethyl)-1,5-diazacycloheptane, which serves as a structural model for the ACS active site, shows a high specificity for binding copper over zinc and nickel. rsc.org

Zinc: Zinc(II) forms stable complexes with bis(2-mercaptoethyl)amine and related N/S-donor ligands. The coordination geometry is often tetrahedral or distorted tetrahedral, as seen in complexes with Schiff bases derived from 2-mercaptoethylamine. tandfonline.comacs.org For instance, the reaction involving 1,10-phenanthroline-2,9-dicarboxaldehyde and 2-mercaptoethylamine with Zn(II) yields a complex where the zinc ion is coordinated by the rearranged N₄ tetradentate ligand and two chloride ions. tandfonline.comresearchgate.net In other systems, such as with the ligand N-(2-mercaptoisobutyl)(picolyl)amine, zinc can form dinuclear or trinuclear complexes with bridging thiolates. rsc.org The study of zinc complexation is also relevant to understanding potential interactions with biological systems, such as zinc finger proteins. mdpi.com

Cadmium Complexation and Structural Characterization

Cadmium(II), a congener of zinc, also forms stable complexes with ligands containing amine and thiolate donor groups. The coordination chemistry of cadmium with ligands related to bis(2-mercaptoethyl)amine has been explored, revealing various coordination numbers and geometries.

Studies using β-mercaptoethylamine have shown the formation of cadmium(II) complexes. researchgate.net More complex ligands lead to more intricate structures. For example, the reaction of CdCl₂ with a bulky 1,2-bis(arylimino)acenaphthene (BIAN) ligand results in a dimeric complex, [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] , where each cadmium ion has a five-coordinate, square-pyramidal geometry. ekb.eg Treatment of this dimer can lead to other species, including a monomeric complex, [Cd(tmp-bian)₂(OTf)₂] , where the cadmium ion is also five-coordinate. ekb.eg

With the ligand bis(N-allylbenzimidazol-2-ylmethyl)benzylamine, cadmium(II) forms a mononuclear complex, Cd(babb)₂₂ , where the cadmium ion is six-coordinate with a distorted octahedral geometry, coordinated by six nitrogen atoms from two tridentate ligands. researchgate.net The complexation of Cd(II) with bis(2-aminoethyl)methylamine has also been studied, and the single-crystal structure of Cd(medien)I₂ shows a five-coordinate cadmium center in a distorted trigonal bipyramidal geometry. Schiff base complexes of Cd(II) derived from diaminonaphthalene have also been synthesized and characterized, typically showing square planar geometries.

Interactive Data Table: Selected Bond Lengths in Metal Complexes with Bis(2-mercaptoethyl)amine and Related Ligands

| Complex | Metal | Bond | Bond Length (Å) | Reference |

| [(en)Cr(SCH₂CH₂NH₂)₂]⁺ | Cr(III) | Cr-S | 2.389(5) | acs.org |

| [(en)Cr(SCH₂CH₂NH₂)₂]⁺ | Cr(III) | Cr-N (amine) | 2.08 (avg) | acs.org |

| [(en)Cr(SCH₂CH₂NH₂)₂]⁺ | Cr(III) | Cr-N (en) | 2.07 (avg) | acs.org |

| [Ni(Hbtap)]₂ | Ni(II) | Ni-N (amine) | 1.997(2) | Current time information in Bangalore, IN. |

| [Ni(Hbtap)]₂ | Ni(II) | Ni-S (terminal) | 2.1619(6) | Current time information in Bangalore, IN. |

| [Ni(Hbtap)]₂ | Ni(II) | Ni-S (bridging) | 2.1824(5) | Current time information in Bangalore, IN. |

| [Ni(Hbtap)]₂ | Ni(II) | Ni-S (bridging) | 2.2006(5) | Current time information in Bangalore, IN. |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | Cd-N | 2.354(2) | ekb.eg |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | Cd-N | 2.427(2) | ekb.eg |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | Cd-Cl (terminal) | 2.4211(8) | ekb.eg |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | Cd-Cl (bridging) | 2.5100(7) | ekb.eg |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | Cd(II) | Cd-Cl (bridging) | 2.5944(8) | ekb.eg |

Spectroscopic and Structural Characterization Techniques for Metal Complexes

A comprehensive understanding of the coordination modes, geometries, and electronic structures of metal complexes derived from bis(2-mercaptoethyl)amine ligands necessitates the use of a combination of advanced spectroscopic and structural characterization techniques.

In the case of bis(2-mercaptoethyl)amine and its derivatives, X-ray crystallography has been instrumental in characterizing a range of coordination geometries. For instance, in mixed-ligand oxotechnetium(V) complexes with N-substituted bis(2-mercaptoethyl)amine and a monodentate thiol, two distinct stereoisomers, syn and anti, have been identified. acs.org X-ray diffraction studies revealed that the syn isomers adopt a trigonal bipyramidal geometry, while the anti isomer exhibits a distorted square pyramidal geometry. acs.orgacs.org This difference in coordination geometry arises from the orientation of the N-substituent relative to the Tc=O bond. acs.org

Similarly, studies on (thiolato)bismuth complexes with polydentate ligands, including a derivative of bis(2-mercaptoethyl)amine, have shown the formation of distorted pentagonal pyramidal and distorted trigonal bipyramidal geometries at the bismuth center. scholaris.cagrafiati.comcdnsciencepub.com The specific geometry adopted is influenced by the nature of the other ligands present in the coordination sphere. scholaris.cagrafiati.comcdnsciencepub.com For example, in a series of (diamino)(dithiolato)bismuth acetate complexes, a distorted pentagonal pyramidal geometry is favored, while a complex with a nitrate (B79036) counter-ion exhibits both distorted pentagonal pyramidal and distorted trigonal bipyramidal arrangements. scholaris.ca Furthermore, a bismuth complex with two N,N-diethyl-N'-(2-mercaptoethyl)ethanediamine ligands was found to have a distorted octahedral geometry. scholaris.cagrafiati.comcdnsciencepub.com

The table below summarizes the coordination geometries of some metal complexes containing bis(2-mercaptoethyl)amine or its derivatives as determined by X-ray crystallography.

| Metal Ion | Ligand System | Ancillary Ligand(s) | Coordination Geometry |

| Technetium(V) | N-substituted bis(2-mercaptoethyl)amine | Monodentate thiol | Trigonal Bipyramidal (syn isomer) |

| Technetium(V) | N-substituted bis(2-mercaptoethyl)amine | Monodentate thiol | Distorted Square Pyramidal (anti isomer) |

| Bismuth(III) | N,N'-dimethyl-N,N'-bis(2-mercaptoethyl)ethylenediamine | Acetate | Distorted Pentagonal Pyramidal |

| Bismuth(III) | 2-methoxyethyl-bis(2-mercaptoethyl)amine | Nitrate | Distorted Pentagonal Pyramidal & Distorted Trigonal Bipyramidal |

| Bismuth(III) | N,N-diethyl-N'-(2-mercaptoethyl)ethanediamine | Nitrate | Distorted Octahedral |

Electronic absorption (UV-Visible) and vibrational (Infrared and Raman) spectroscopies are powerful tools for probing the electronic structure and bonding within metal complexes of bis(2-mercaptoethyl)amine.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. In technetium(V) and rhenium(V) complexes, the intense absorption bands in the UV-Vis spectrum are often assigned to S→M LMCT transitions, which are characteristic of the coordination of thiolate ligands to the metal center. acs.orgresearchgate.net The position and intensity of these bands can be influenced by the nature of the substituents on the bis(2-mercaptoethyl)amine ligand and the identity of any co-ligands. acs.org

Vibrational Spectroscopy: Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) upon complexation is a clear indication of the deprotonation of the thiol groups and the formation of metal-sulfur bonds. researchgate.net Furthermore, shifts in the N-H stretching vibration can provide evidence for the coordination of the secondary amine. In oxotechnetium(V) and oxorhenium(V) complexes, a strong band in the 900-1000 cm⁻¹ region is characteristic of the M=O stretching vibration. acs.orgacs.orgresearchgate.net The exact frequency of this vibration can offer insights into the electronic environment of the metal center.

The table below presents typical spectroscopic data for metal complexes of bis(2-mercaptoethyl)amine derivatives.

| Complex Type | Spectroscopic Technique | Key Observables | Interpretation |

| Oxotechnetium(V) Complexes | UV-Visible | Intense bands in the UV-Vis region | S→Tc Ligand-to-Metal Charge Transfer (LMCT) |

| Oxorhenium(V) Complexes | Infrared | Disappearance of ν(S-H) | Deprotonation and coordination of thiol groups |

| Oxorhenium(V) Complexes | Infrared | Strong band ~950 cm⁻¹ | ν(Re=O) stretching vibration |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of bis(2-mercaptoethyl)amine metal complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand framework, while NMR of the metal nucleus (where applicable) can directly probe the metal's coordination environment.

In studies of bismuth(III) complexes with polydentate thiolates, two-dimensional NMR techniques, such as COSY and HSQC, have been employed to make complete assignments of the proton and carbon signals. scholaris.cacdnsciencepub.com The observation of geminal coupling (different chemical shifts for the two protons on the same carbon) in the -SCH₂CH₂N- fragments of these complexes suggests restricted motion around the Bi-N bond, indicating strong dative interactions in solution. scholaris.cagrafiati.comcdnsciencepub.com This implies that the coordination of the amine group to the bismuth center is maintained in the solution phase. scholaris.ca

For technetium and rhenium complexes, ¹H and ¹³C NMR spectroscopy have been used extensively to confirm the formation of the desired complexes and to assign the stereochemistry of isomers. acs.orgacs.orgresearchgate.netresearchgate.net The chemical shifts of the protons adjacent to the sulfur and nitrogen donor atoms are particularly sensitive to coordination and can provide valuable structural information.

Thermodynamics and Kinetics of Metal-Ligand Interactions

The thermodynamic stability and kinetic lability of metal complexes with bis(2-mercaptoethyl)amine are crucial factors that govern their behavior and potential applications.

Thermodynamic stability is often quantified by the formation or stability constant (K_f), which describes the equilibrium between the free metal ion and the ligand to form the complex. While specific thermodynamic data for the parent bis(2-mercaptoethyl)amine are not extensively reported in the provided context, the high yield and stability of the synthesized technetium and rhenium complexes suggest favorable thermodynamics of complexation. acs.orgacs.orgresearchgate.net The chelate effect, resulting from the formation of multiple five-membered rings upon coordination of the tridentate ligand, is a significant driving force for the high stability of these complexes.

Kinetic studies provide insights into the rates and mechanisms of ligand exchange reactions. For example, the formation of mixed-ligand technetium complexes is often achieved through ligand exchange reactions starting from a precursor complex like Tc-gluconate. acs.orgacs.org The rate of these reactions can be influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the temperature. In some systems, the stability of the complexes against nucleophilic attack has been investigated, which is a measure of their kinetic inertness. researchgate.net Studies on ⁹⁹mTc mixed ligand complexes, where SNS is a derivative of bis(2-mercaptoethyl)amine, have shown that substituents on both the SNS ligand and the co-ligand can influence the complex's stability. researchgate.net

Development of Analytical Methodologies for Metal Ion Detection and Separation

The strong coordinating ability of the thiol and amine groups in Bis(2-mercaptoethyl)amine provides a basis for its application in analytical methods aimed at detecting and separating metal ions.

Role as a Selective Masking Agent in Complexometric Determinations

In complexometric titrations, masking agents are crucial for enhancing selectivity by preventing interfering ions from reacting with the titrant or indicator. srmist.edu.in Thiol-containing compounds are particularly effective for masking soft metal ions that exhibit a high affinity for sulfur. While specific literature detailing Bis(2-mercaptoethyl)amine as a masking agent is limited, the principles are well-established with related mercaptans like 2-mercaptoethylamine and thioacetamide. scribd.comresearchgate.net

The general procedure involves a back-titration method. researchgate.net First, a solution containing the target metal ion along with other interfering ions is treated with an excess of a strong chelating agent, typically ethylenediaminetetraacetic acid (EDTA), to complex all metal ions present. srmist.edu.inresearchgate.net The unreacted EDTA is then titrated with a standard solution of a different metal ion, such as zinc sulfate (B86663) or lead nitrate, using a suitable indicator like Xylenol Orange to determine the endpoint. researchgate.netnih.gov

Following this, a masking agent like a mercaptan is introduced. The masking agent selectively binds to the target metal ion, displacing the EDTA from the initial metal-EDTA complex. scribd.comresearchgate.net The amount of EDTA released is directly proportional to the amount of the target metal ion and is subsequently determined by titrating it with the standard metal salt solution. researchgate.net The effectiveness of this method relies on the high stability of the complex formed between the thiol-containing masking agent and the specific metal ion being determined, allowing for its selective demasking from the EDTA complex. scribd.com This technique has been successfully applied to the determination of palladium(II) and bismuth(III) using various mercaptans. researchgate.netnih.gov

Utilization in Derivatization for Chromatographic Analysis

Derivatization is a common strategy in chromatography to improve the analytical properties of a target molecule, such as enhancing its detectability or improving its chromatographic behavior. actascientific.com For compounds like Bis(2-mercaptoethyl)amine, which lack a strong chromophore, derivatization is essential for sensitive detection by UV-Vis or fluorescence detectors. psu.edu

The analysis of aminothiols by HPLC often requires a pre-column derivatization step to attach a label to the thiol or amine group, enabling sensitive detection. actascientific.com While specific HPLC methods for Bis(2-mercaptoethyl)amine are not widely documented, the methodology developed for the closely related compound 2-mercaptoethylamine (cysteamine) illustrates the applicable principles. nih.govresearchgate.net

A common approach involves derivatizing the thiol group with a reagent that imparts fluorescent properties to the molecule. nih.gov For instance, N-(1-pyrenyl) maleimide (B117702) (NPM) has been used as a derivatizing agent for cysteamine (B1669678) in biological samples. nih.govresearchgate.net The maleimide group reacts specifically with the sulfhydryl group of the thiol, creating a stable, highly fluorescent adduct that can be readily quantified by reversed-phase HPLC with fluorescence detection. nih.gov The development of such a method involves optimizing reaction conditions and chromatographic parameters to achieve good linearity, precision, and accuracy. nih.gov

Table 1: Example of an HPLC Method for a Related Aminothiol (Cysteamine) This table presents validated data for the analysis of 2-mercaptoethylamine (cysteamine) following derivatization, illustrating a typical analytical performance.

| Parameter | Finding |

| Derivatizing Agent | N-(1-pyrenyl) maleimide (NPM) |

| Detection Method | Fluorescence (λex=330 nm, λem=376 nm) |

| Mobile Phase | Acetonitrile and water (70:30) with acetic acid and o-phosphoric acid (1 mL/L) |

| Linearity (r²) | 0.9993 (in buffer), 0.9968 (in plasma), 0.9965 (in liver matrix) |

| Within-Run Precision (CV%) | 0.68% to 9.90% |

| Between-Run Precision (CV%) | 0.63% to 4.17% |

| Relative Recovery | 94.1% to 98.6% |

Source: Ogony et al., 2006. nih.gov

Fluorescent tagging is a powerful technique that relies on attaching a fluorophore (a fluorescent molecule) to a non-fluorescent analyte to enable its detection. psu.edu For Bis(2-mercaptoethyl)amine, the amine or thiol groups serve as convenient handles for covalent attachment of a fluorescent label.

A notable application of this principle is the development of a fluorescent sensor for a simulant of the chemical warfare agent Lewisite (arsenic trichloride (B1173362), AsCl₃). researchgate.netrsc.org In this research, a sensor molecule was synthesized by attaching a coumarin (B35378) fluorophore to the Bis(2-mercaptoethyl)amine scaffold. rsc.org The design leverages the fact that the free sensor molecule is fluorescent. However, upon binding of the arsenic compound to the sulfur atoms of the Bis(2-mercaptoethyl)amine moiety, the fluorescence is quenched. researchgate.netrsc.org This quenching is attributed to the "heavy atom effect," where the proximity of the heavy arsenic atom promotes non-radiative decay pathways, thus decreasing the fluorescence output. The change in fluorescence intensity is directly proportional to the concentration of the analyte, allowing for its quantification. rsc.org This "turn-off" sensing mechanism demonstrates how fluorescent tagging can be used to create highly sensitive and selective detection methods. rsc.org

Chemosensor and Biosensor Development Based on Bis(2-mercaptoethyl)amine Architectures

The ability of Bis(2-mercaptoethyl)amine to form stable complexes with specific metal ions has made it an attractive building block for the design of chemosensors. These sensors translate the chemical event of ion binding into a measurable signal, such as a change in color or fluorescence. nih.gov

Design Principles for Metal Ion Sensing

The fundamental design principle for chemosensors based on Bis(2-mercaptoethyl)amine involves coupling its N,S,S-coordination site to a signal transducer, typically a fluorophore or chromophore. The selectivity of the sensor is dictated by the inherent affinity of this coordination pocket for specific metal ions. The two thiol groups confer a high affinity for soft, thiophilic metal ions. researchgate.netrsc.org

A prime example is the previously mentioned coumarin-based fluorescent sensor for an arsenic-containing species. researchgate.netrsc.org The design integrates the selective binding capability of the Bis(2-mercaptoethyl)amine unit with the signaling function of the coumarin fluorophore. The binding of the thiophilic arsenic species to the sulfur atoms is the recognition event, which is then transduced into a measurable quenching of the fluorescence signal. rsc.org

Table 2: Research Findings for a Bis(2-mercaptoethyl)amine-Based Chemosensor

| Parameter | Finding |

| Sensor Structure | Coumarin fluorophore appended with a Bis(2-mercaptoethyl)amine recognition site |

| Target Analyte | Lewisite simulant (Arsenic Trichloride, AsCl₃) |

| Sensing Principle | Fluorescence quenching upon binding of the analyte |

| Mechanism | Heavy atom effect from the bound arsenic |

| Selectivity | High selectivity for AsCl₃ over other thiophilic metal ions such as Hg²⁺, Ag⁺, Cu²⁺, Fe²⁺, Zn²⁺, Pb²⁺, and Cd²⁺ |

| Limit of Detection | 1.34 x 10⁻⁶ M |

| Effective pH Range | 4 to 9 |

Source: Hong et al., as cited in P. G. et al., 2022. researchgate.netrsc.org

This design has been extended to other analytes. For example, a related derivative, N,N'-bis(2-mercaptoethyl) isophthalamide, has been utilized in the development of a colorimetric sensor for the rapid detection of mercury(II) ions. acs.org In this case, the binding of Hg²⁺ to the thiol groups likely induces a conformational change or electronic perturbation that alters the absorption spectrum of the molecule, leading to a visible color change. acs.org These examples underscore the principle that by combining the selective binding properties of the Bis(2-mercaptoethyl)amine core with different signaling units, a variety of chemosensors for specific heavy metal ions can be rationally designed.

Exploiting Thiol-Metal Interactions for Sensing Mechanisms

The chemical structure of Bis(2-mercaptoethyl)amine, featuring two thiol (-SH) groups, is central to its application in analytical sensors for metal ion detection. The thiol groups are known to have a strong affinity for soft metal ions, forming stable coordination complexes. This interaction is the cornerstone of sensing mechanisms that translate the event of metal binding into a measurable signal, such as a change in fluorescence or color.

A prominent example of this is in the development of fluorescent chemosensors. Researchers have successfully established fluorescence sensors by appending Bis(2-mercaptoethyl)amine to a coumarin-based probe. rsc.org In one such application, the sensor was designed for the detection of arsenic trichloride (AsCl₃). The underlying mechanism relies on the thiophilic character of arsenic species, which readily bind to the thiol groups of the Bis(2-mercaptoethyl)amine moiety. rsc.org This binding event results in the quenching of the coumarin's fluorescence emission at a maximum wavelength (λmax) of 445 nm, an effect attributed to the heavy atom effect of the bound arsenic. rsc.org The high affinity of the thiol groups for arsenic facilitates a selective and sensitive detection.

The principle of fluorescence modulation upon metal binding is a common strategy. The thiol moieties can act as fluorescence quenchers for a nearby fluorophore. nih.gov When a target metal ion is introduced, it can bind to the thiols, altering the electronic properties of the ligand and potentially restoring or enhancing the fluorescence, providing a "turn-on" signal. For instance, sensors with pyridyl-amine-thiol ligands have demonstrated a fluorescence enhancement upon binding with Mercury(II) (Hg²⁺). nih.gov While not all of these sensors use Bis(2-mercaptoethyl)amine specifically, the principle of thiol-Hg²⁺ interaction leading to a fluorescence change is directly applicable. The interaction between soft metal ions and the soft sulfur donor atoms of the thiol groups is a key driving force for this selective recognition. nih.gov

The versatility of thiol-metal interactions also extends to colorimetric sensing. Similar dithiol compounds are employed in color reactions with various metals, forming colored complexes that enable qualitative and quantitative analysis. lookchem.com This property is particularly valuable for the straightforward visual detection of metal ions in samples. lookchem.com

Table 1: Examples of Thiol-Metal Interactions in Sensing

| Ligand Moiety | Analyte | Sensing Principle | Observable Change | Reference |

| Coumarin-bis(2-mercaptoethyl)amine | AsCl₃ | Heavy Atom Effect | Fluorescence Quenching | rsc.org |

| Pyridyl-amine-thiol | Hg(II) | Chelation-Enhanced Fluorescence | Fluorescence Enhancement | nih.gov |

| Bis(2-mercaptoethyl) sulfide | Nickel (Ni) | Complex Formation | Photometric/Color Change | lookchem.com |

Integration into Advanced Sensing Platforms

The utility of Bis(2-mercaptoethyl)amine and related thiol compounds is significantly enhanced by their integration into advanced sensing platforms, which improves sensitivity, selectivity, and applicability in real-world sample analysis. These platforms include functionalized nanoparticles and modified electrodes for electrochemical sensing.

Nanoparticle-Based Sensors: Gold nanoparticles (AuNPs) are widely used in colorimetric sensors due to their unique optical properties, specifically their size- and aggregation-dependent surface plasmon resonance (SPR). researchgate.netresearchgate.net Thiol-containing molecules like Bis(2-mercaptoethyl)amine can be readily attached to the surface of AuNPs to create functionalized nanoparticles for detecting specific analytes. The general mechanism involves the analyte, such as a metal ion, inducing the aggregation of the functionalized AuNPs. This aggregation causes a distinct color change, for example from red to purple or blue, which can be detected visually or with a spectrometer. jwent.net For instance, N-1-(2-mercaptoethyl)thymine has been used to modify AuNPs for the highly selective colorimetric detection of Hg²⁺ ions. researchgate.net The strong and specific interaction between the thiol groups and mercury ions is a critical component of these sensing systems. jwent.netacs.org

Electrochemical Sensors: In electrochemical sensing, Bis(2-mercaptoethyl)amine and its analogs like 2-mercaptoethylamine (cysteamine) are instrumental in modifying electrode surfaces. nih.govmdpi.com They can form a self-assembled monolayer (SAM) on a gold electrode surface. mdpi.com This SAM creates a functionalized interface that can selectively capture target molecules. For example, a 2-mercaptoethylamine SAM on a gold electrode can be used to covalently immobilize single-stranded DNA (ssDNA) probes, creating a highly sensitive and sequence-specific electrochemical DNA biosensor. mdpi.com The formation of the monolayer on the electrode surface can be confirmed by observing a decrease in the redox peak currents of an electrochemical probe, which indicates that the monolayer is hindering the diffusion of the probe to the electrode surface. mdpi.com

Furthermore, the integration of thiol-functionalized materials into more complex nanostructures, such as multi-walled carbon nanotubes (MWCNTs), has led to the development of highly sensitive electrochemical sensors. rsc.org Novel sensors have been created by grafting amine- and thiol-containing compounds onto MWCNTs. These functionalized nanotubes are then incorporated into a carbon paste electrode. The resulting modified electrode exhibits a high affinity for specific ions, such as uranyl ions (UO₂²⁺), enabling their detection at very low concentrations through techniques like differential pulse anodic stripping voltammetry. rsc.org

The combination of the strong binding capability of the thiol groups with the high surface area and unique electronic properties of nanomaterials leads to sensing platforms with superior performance characteristics. researchgate.netrsc.org

Table 2: Integration of Thiol-Amines in Sensing Platforms

| Platform | Functionalizing Agent | Application | Detection Method | Reference |

| Gold Nanoparticles (AuNPs) | Thiol-derivatized ligands | Colorimetric detection of Hg(II) | Colorimetry / UV-Vis Spectroscopy | jwent.netacs.org |

| Gold Electrode | 2-Mercaptoethylamine | Electrochemical DNA sensing | Cyclic Voltammetry | mdpi.com |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Amine- and Thiol-functionalized MWCNTs | Electrochemical detection of Uranyl ions | Differential Pulse Anodic Stripping Voltammetry | rsc.org |

| Silver Nanotriangles | Fluorophore-appended thiol ligands | Bimodal detection of Mercury(II) | LSPR Spectroscopy / Fluorometry | researchgate.net |

Compound Index

Role in Materials Science and Polymer Chemistry Research

Incorporation into Polymer Systems

The presence of both amine and thiol groups enables Bis(2-mercaptoethyl)amine to be integrated into polymer structures through various synthetic strategies, leading to materials with advanced functionalities.

Redox-responsive polymers are a class of "smart" materials that undergo chemical or physical changes in response to a redox stimulus. The thiol groups of Bis(2-mercaptoethyl)amine are particularly suited for creating such materials. The reversible oxidation of thiols to disulfides and the subsequent reduction back to thiols is a common mechanism for imparting redox sensitivity to polymers.

When incorporated into a polymer, the thiol groups from Bis(2-mercaptoethyl)amine can be oxidized to form disulfide cross-links. These cross-links can be cleaved under reducing conditions, leading to a change in the polymer's structure, such as swelling or degradation. This property is highly desirable in applications like drug delivery, where a therapeutic agent can be released in a specific reducing environment, such as inside a cell.

A common strategy for synthesizing redox-responsive polymers involves the use of disulfide-containing monomers or cross-linkers. While direct polymerization of Bis(2-mercaptoethyl)amine can be challenging, its disulfide counterpart, cystamine (B1669676), is frequently used. For instance, cystamine can be reacted with diacyl chlorides to form polyamides with disulfide bonds in the backbone. These polymers are designed to degrade in response to reducing agents. Similarly, Bis(2-mercaptoethyl)amine can be envisioned as a building block for such polymers, where its thiol groups are first oxidized to form a disulfide-containing monomer before polymerization.

The following table summarizes the key features of redox-responsive polymers synthesized using thiol/disulfide chemistry.

| Property | Description | Relevance of Bis(2-mercaptoethyl)amine |

| Stimulus | Reducing agents (e.g., dithiothreitol (B142953), glutathione) | The disulfide bonds formed from the thiol groups are susceptible to cleavage by these agents. |

| Response | Cleavage of disulfide bonds, leading to polymer chain scission, degradation, or swelling. | Enables the design of materials that can release an encapsulated payload in a controlled manner. |

| Applications | Drug delivery, gene therapy, tissue engineering | The biocompatibility of the thiol and disulfide groups makes these polymers suitable for biomedical applications. |

Post-polymerization modification is a powerful tool for introducing new functionalities onto existing polymers. The thiol groups of Bis(2-mercaptoethyl)amine are excellent candidates for such modifications through "thiol-ene" click chemistry. nih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene"). It is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. nih.govresearchgate.net

Polymers containing pendant double bonds can be readily functionalized by reacting them with Bis(2-mercaptoethyl)amine in the presence of a radical initiator. This process grafts the Bis(2-mercaptoethyl)amine moiety onto the polymer backbone, introducing both a secondary amine and a free thiol group (if only one of the two thiol groups reacts). These newly introduced functional groups can then be used for further reactions, such as conjugation with biomolecules or metal ions.

The table below outlines the advantages of using thiol-ene click chemistry for polymer functionalization.

| Feature | Description |

| Efficiency | High reaction yields with minimal side products. nih.gov |

| Selectivity | The reaction is specific between the thiol and the ene, avoiding unwanted side reactions with other functional groups. nih.gov |

| Mild Conditions | Can be initiated by UV light or heat, often at room temperature. nih.gov |

| Versatility | A wide range of thiols and enes can be used, allowing for the introduction of diverse functionalities. researchgate.net |

The difunctional nature of Bis(2-mercaptoethyl)amine, with its two thiol groups, makes it an effective cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains, which results in a three-dimensional network structure. This network structure imparts desirable properties to the polymer, such as increased mechanical strength, thermal stability, and solvent resistance.

Bis(2-mercaptoethyl)amine can be used to cross-link a variety of polymers. For example, in epoxy resins, the amine group can react with the epoxy groups, while the thiol groups can also participate in the curing process, especially in the presence of a catalyst. pcimag.comyoutube.com This dual reactivity can lead to a densely cross-linked network with enhanced properties.

Furthermore, polythiols are known to be excellent cross-linkers for the synthesis of high-refractive-index polymers, such as polythiourethanes. researchgate.net These materials are used in optical applications, such as lenses and coatings. A related compound, 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol, has been used to create high-refractive-index polythiourethane resins. researchgate.net This suggests that Bis(2-mercaptoethyl)amine could also be a valuable cross-linker in this field.

The following table summarizes the role of Bis(2-mercaptoethyl)amine as a cross-linking agent.

| Polymer System | Cross-linking Mechanism | Resulting Properties |

| Epoxy Resins | Reaction of amine and thiol groups with epoxy rings. pcimag.comyoutube.com | Increased hardness, chemical resistance, and thermal stability. |

| Polyurethanes | Reaction of thiol groups with isocyanates to form thiourethane linkages. researchgate.net | High refractive index, good optical clarity, and mechanical strength. |

| Polymers with Pendant Reactive Groups | Thiol-ene or thiol-yne "click" reactions. nih.gov | Formation of a stable, covalently cross-linked network. |

Functional Materials Development

The unique chemical structure of Bis(2-mercaptoethyl)amine also lends itself to the development of functional materials with specific applications, such as metal-containing polymers and specialized adsorbents.

The amine and thiol groups of Bis(2-mercaptoethyl)amine are excellent ligands for a wide variety of metal ions. This allows for the creation of metal-containing polymers, also known as coordination polymers, where the metal ions are an integral part of the polymer structure. rsc.org These materials can exhibit interesting electronic, magnetic, and catalytic properties.

Bis(2-mercaptoethyl)amine can be used as a monomer in the synthesis of coordination polymers. By reacting it with metal salts, a polymer chain can be formed where the metal ions are linked together by the Bis(2-mercaptoethyl)amine ligands. The properties of the resulting polymer can be tuned by changing the metal ion or the reaction conditions.

The table below highlights the potential of Bis(2-mercaptoethyl)amine in the synthesis of metal-containing polymers.

| Metal Ion | Potential Coordination Sites | Potential Applications |

| Transition Metals (e.g., Cu, Ni, Co) | Amine and thiol groups | Catalysis, sensors, magnetic materials |

| Heavy Metals (e.g., Pb, Hg, Cd) | Thiol groups (strong affinity for soft metals) | Adsorbents for environmental remediation |

| Precious Metals (e.g., Au, Ag, Pt) | Thiol groups | Nanoparticle synthesis, electronic materials |

Adsorbent and ion-exchange resins are widely used for the purification of water and other liquids. mdpi.com These materials typically consist of a porous polymer support that has been functionalized with chemical groups that can bind to specific target molecules or ions. mdpi.com

The amine and thiol groups of Bis(2-mercaptoethyl)amine make it an excellent candidate for modifying the surface of adsorbent resins. mdpi.com The amine groups can be protonated to create a positive charge, which can be used to bind to anionic species through ion exchange. The thiol groups have a high affinity for heavy metal ions, such as mercury, lead, and cadmium, and can be used to selectively remove these toxic metals from water. rsc.org

Resins can be functionalized with Bis(2-mercaptoethyl)amine through various chemical reactions. For example, a resin with reactive groups, such as chloromethyl groups, can be reacted with Bis(2-mercaptoethyl)amine to covalently attach it to the surface. The resulting resin would have both amine and thiol functionalities, making it a versatile adsorbent for a range of pollutants.

The following table summarizes the potential applications of Bis(2-mercaptoethyl)amine-modified resins.

| Target Pollutant | Binding Mechanism | Resin Type |

| Heavy Metal Ions (Hg, Pb, Cd) | Chelation with thiol groups | Chelating resin |

| Anionic Pollutants (e.g., nitrates, phosphates) | Ion exchange with protonated amine groups | Anion exchange resin |

| Precious Metals (Au, Ag, Pt) | Chelation with thiol groups | Selective adsorbent for metal recovery |

Biomolecular and Supramolecular Chemistry Research Applications

Applications in Chemical Peptide and Protein Synthesis

The synthesis of large peptides and proteins is a cornerstone of chemical biology, enabling the study of protein function, the development of therapeutics, and the creation of novel biomaterials. Bis(2-mercaptoethyl)amine has emerged as a key component in strategies for native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments.

The N,N-Bis(2-mercaptoethyl)-amide (BMEA) system represents a significant advancement in the field of peptide ligation. Peptides with a C-terminal BMEA moiety can be directly utilized for native chemical ligation. ysu.amnih.gov This is a notable advantage as it simplifies the synthetic workflow. These BMEA-peptides are readily prepared using standard Fmoc-solid phase peptide synthesis (SPPS) protocols, providing convenient access to the necessary thioester precursors for NCL. ysu.amnih.gov

The presence of two β-mercaptoethyl groups on the amide nitrogen ensures that the molecule is perpetually primed for an intramolecular thioesterification, regardless of the conformation around the C-N bond. ysu.amnih.gov This inherent reactivity circumvents the need for external activation steps that are often required in other thioester formation methodologies. The BMEA system has been successfully applied to the synthesis of proteins, including histone H3, demonstrating its practical utility in complex biomolecular synthesis. ysu.am

A key innovation in the application of BMEA is the development of an N- to C-terminus sequential chemical ligation approach. nih.gov This strategy leverages the relative stability of the BMEA amide under conventional NCL conditions, allowing for a stepwise assembly of polypeptide chains in a direction opposite to traditional methods. nih.gov The utility of this approach has been demonstrated in the synthesis of ubiquitin, a small regulatory protein. nih.gov

| Feature | Description | Reference |

| Direct Use in NCL | C-terminal BMEA peptides can be used directly in native chemical ligation reactions. | ysu.amnih.gov |

| Synthesis Compatibility | BMEA peptides are easily synthesized using standard Fmoc-SPPS protocols. | ysu.amnih.gov |

| Sequential Ligation | Enables a novel N- to C-terminus sequential ligation strategy. | nih.gov |

| Proven Applications | Successful synthesis of histone H3 and ubiquitin. | ysu.amnih.gov |

Peptide thioesters are crucial intermediates in native chemical ligation. The BMEA system provides a clever and efficient route to these key molecules. A peptide terminating in a BMEA group functions as a "crypto-thioester" or a latent thioester. acs.org This means that the thioester is generated in situ under the ligation conditions.

The design of the BMEA moiety as a thioester precursor is elegant in its simplicity. The two β-mercaptoethyl arms on the nitrogen atom mean that one thiol group is always in a favorable position to undergo an intramolecular N-to-S acyl transfer, forming the reactive thioester intermediate. ysu.am This intramolecular nature of the activation step is highly efficient. The BMEA system avoids the need for many of the traditional, sometimes harsh, methods of thioester preparation, which can be incompatible with sensitive amino acid residues. ysu.am

The bis(2-sulfanylethyl)amino (SEA) group, a related structure, also serves as an effective thioester precursor in what is termed SEA Native Peptide Ligation. wikipedia.org In this approach, a peptide with a C-terminal SEA group reacts with a cysteinyl peptide to form a native peptide bond. acs.orgwikipedia.org

The core of the BMEA and SEA ligation methodologies lies in the intramolecular N→S acyl transfer reaction. For a peptide with a C-terminal BMEA, the process begins with the intramolecular attack of one of the thiol groups on the amide carbonyl carbon. ysu.amresearchgate.net This forms a transient tetrahedral intermediate which then resolves to form a thioester and a secondary amine.